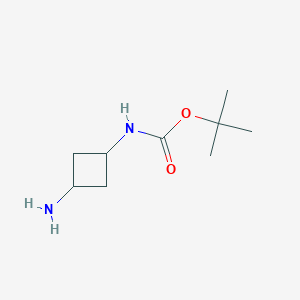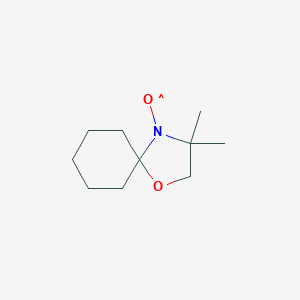
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- (5-(4-Chlorophenyl)pyridin-3-yl)methanamine is a chemical compound of interest in various research domains due to its unique structure and properties. It's part of a larger family of compounds that have been extensively studied for their molecular structure and potential applications.
Synthesis Analysis
- The synthesis of related compounds often involves reactions such as condensation or cycloaddition. For instance, a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold, a related compound, was synthesized using a [1,3]-dipolar cycloaddition reaction, demonstrating the complexity and specificity of these synthesis processes (Bucci et al., 2018).
Molecular Structure Analysis
- The molecular structure of such compounds is often explored through methods like Density Functional Theory (DFT) and X-Ray Diffraction (XRD). For example, the molecular structure of a similar compound, (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was confirmed using XRD (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
- Chemical reactions involving (5-(4-Chlorophenyl)pyridin-3-yl)methanamine-related compounds are diverse. The reactivity and interaction with other molecules are often explored using methods like NBO analysis and Molecular Electrostatic Potential (MEP) mapping, as seen in studies of similar compounds (Sivakumar et al., 2021).
Physical Properties Analysis
- The physical properties such as melting points, solubility, and crystalline structure are critical for understanding the applications of these compounds. For instance, the crystalline structure of closely related compounds has been analyzed to understand their stability and reactivity (Lakshminarayana et al., 2009).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and potential for forming derivatives, are key areas of interest. Studies often focus on how structural variations affect these properties. For example, the synthesis and characterization of triazole derivatives provide insights into the chemical versatility of these compounds (Bekircan et al., 2008).
Applications De Recherche Scientifique
Chemical Inhibitors and Drug Metabolism
Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have been re-evaluated for their selectivity and potency. The study highlights the importance of careful in vitro assessment to predict drug-drug interactions facilitated by various CYP isoforms. Chemicals similar in structure to the compound of interest may serve as selective inhibitors for specific CYP isoforms, playing a critical role in understanding drug metabolism and interactions (Khojasteh et al., 2011).
Synthesis of Antithrombotic Drugs
Developments in the synthesis of antithrombotic drugs, such as (S)-clopidogrel, demonstrate the significance of certain chemical structures in pharmaceutical applications. Though not directly related to the specific compound, this research shows how structural elements, including chlorophenyl groups, contribute to the potent activity of drugs against platelet aggregation and thrombosis (Saeed et al., 2017).
Environmental Impact of Organochlorine Compounds
The emission and environmental impact of organochlorine compounds, including chlorophenols, have been assessed to understand their toxicity and persistence in aquatic environments. These compounds exhibit moderate to considerable toxicity towards mammalian and aquatic life, highlighting the need for research on biodegradation and the environmental fate of chlorinated chemicals (Krijgsheld & Gen, 1986).
Medicinal and Chemosensing Applications
Pyridine derivatives, closely related to the compound in focus, play crucial roles in medicinal chemistry due to their biological activities, including antifungal, antibacterial, and anticancer properties. Additionally, these derivatives have been used as chemosensors for the detection of various species, showcasing the versatility of pyridine structures in scientific research (Abu-Taweel et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKZPUDQLZYPFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622290 |
Source


|
| Record name | 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260180-20-8 |
Source


|
| Record name | 1-[5-(4-Chlorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(hydroxymethyl)benzo[cd]indol-2(1H)-one](/img/structure/B58629.png)
![4-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B58633.png)
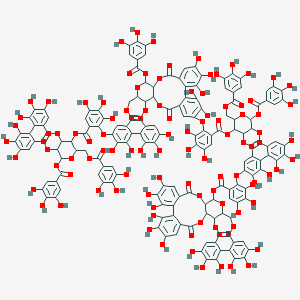
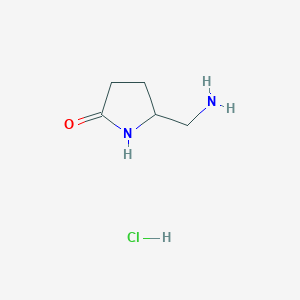
![Dodecyl 3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate](/img/structure/B58636.png)
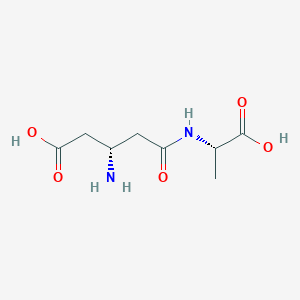
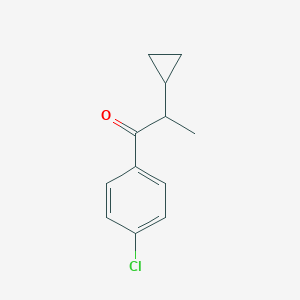
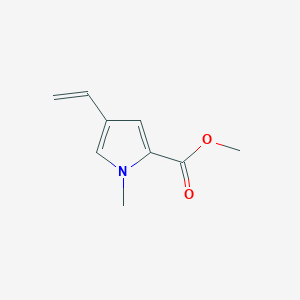
![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B58655.png)
